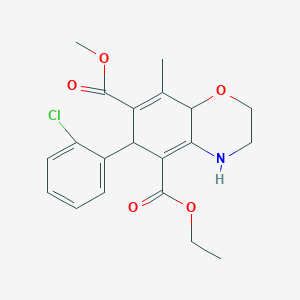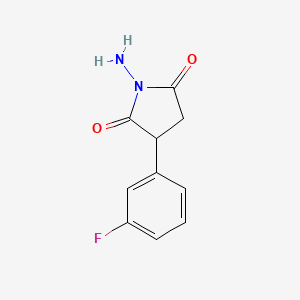
Lymecycline, Antibiotic for Culture Media Use Only
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lymecycline is a broad-spectrum second-generation tetracycline antibiotic. It is primarily used for the treatment of acne and other susceptible bacterial infections. This compound is particularly valued in scientific research for its effectiveness in preventing bacterial contamination in culture media .
准备方法
Synthetic Routes and Reaction Conditions: Lymecycline is synthesized through a series of chemical reactions starting from tetracycline. The process involves the modification of tetracycline’s structure to enhance its solubility and absorption. The key steps include the formation of a methylene bridge and the addition of an amino acid side chain .
Industrial Production Methods: Industrial production of lymecycline involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The production is typically carried out in specialized facilities equipped with advanced technology to maintain the quality and safety of the antibiotic .
化学反应分析
Types of Reactions: Lymecycline undergoes various chemical reactions, including:
Oxidation: Lymecycline can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in lymecycline, altering its chemical properties.
Substitution: Lymecycline can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Lymecycline is widely used in scientific research due to its broad-spectrum antibacterial properties. Some of its key applications include:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and interaction with other compounds.
Biology: Essential in cell culture media to prevent bacterial contamination, ensuring the integrity of biological experiments.
Medicine: Investigated for its potential in treating various bacterial infections beyond acne, including respiratory and urinary tract infections.
Industry: Utilized in the production of sterile culture media for pharmaceutical and biotechnological applications
作用机制
Lymecycline exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents amino-acyl tRNA from attaching to the A site of the ribosome, thereby inhibiting the elongation of polypeptide chains. As a result, bacterial protein synthesis is halted, leading to a bacteriostatic effect .
相似化合物的比较
- Minocycline
- Oxytetracycline
- Doxycycline
Comparison: Lymecycline is unique among tetracyclines due to its enhanced solubility and absorption. Unlike tetracycline hydrochloride, lymecycline is soluble at all physiological pH values, making it more effective in various biological environments. Additionally, its absorption via active transport across the intestinal wall allows for lower dosages compared to other tetracyclines .
Lymecycline’s broad-spectrum activity, combined with its favorable pharmacokinetic properties, makes it a valuable antibiotic for both clinical and research applications.
属性
分子式 |
C29H38N4O10 |
|---|---|
分子量 |
602.6 g/mol |
IUPAC 名称 |
6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16?,21-,28+,29-/m0/s1 |
InChI 键 |
PZTCVADFMACKLU-UNKJSYSHSA-N |
手性 SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
规范 SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
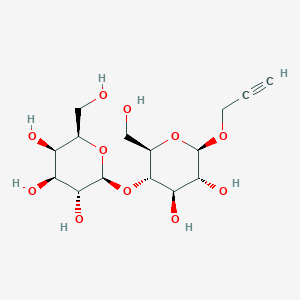
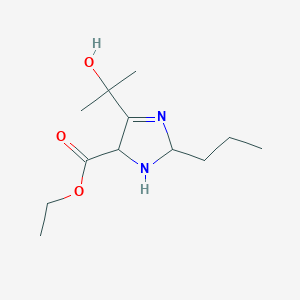
![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
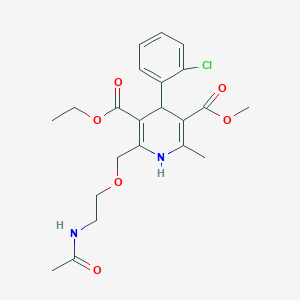
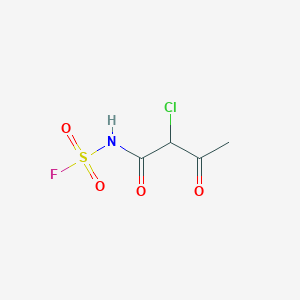

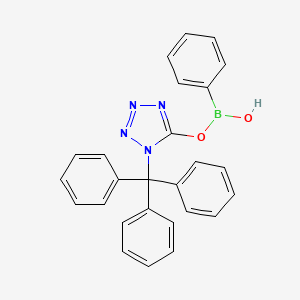
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
